molecular formula C19H14N2OS2 B2947077 2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine CAS No. 478067-66-2

2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine

Cat. No.: B2947077
CAS No.: 478067-66-2
M. Wt: 350.45
InChI Key: DDJTWSCJQZYXFW-UHFFFAOYSA-N
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Description

2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thieno[3,2-d]pyrimidine family This compound is characterized by the presence of an allylsulfanyl group at the 2-position and a 2-naphthyloxy group at the 4-position of the thieno[3,2-d]pyrimidine core

Mechanism of Action

Target of Action

The primary target of 2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancers, making it a promising target for antitumor agents .

Mode of Action

This compound interacts with EZH2, inhibiting its activity . This inhibition disrupts the methylation of histone proteins, leading to changes in the expression of various genes. The exact nature of these changes depends on the specific genes affected, but they generally result in the suppression of tumor growth .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a key process in the regulation of gene expression. By inhibiting EZH2, this compound disrupts this process, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival .

Pharmacokinetics

The compound’s ability to overcome p-glycoprotein (p-gp)-mediated multidrug resistance suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The most significant result of the action of this compound is its antitumor activity . The compound has been shown to have a remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine typically involves a multi-step process:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine ring system.

    Introduction of the Allylsulfanyl Group: The allylsulfanyl group is introduced via a nucleophilic substitution reaction, where an allylthiol reacts with a suitable leaving group on the thieno[3,2-d]pyrimidine core.

    Attachment of the 2-Naphthyloxy Group: The final step involves the etherification of the thieno[3,2-d]pyrimidine core with 2-naphthol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The naphthyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thieno[3,2-d]pyrimidine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine can be compared with other thieno[3,2-d]pyrimidine derivatives:

    2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine: Similar structure but with a methylsulfanyl group instead of an allylsulfanyl group.

    2-(Allylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine: Similar structure but with a 4-methoxyphenoxy group instead of a 2-naphthyloxy group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

4-naphthalen-2-yloxy-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS2/c1-2-10-24-19-20-16-9-11-23-17(16)18(21-19)22-15-8-7-13-5-3-4-6-14(13)12-15/h2-9,11-12H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJTWSCJQZYXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C(=N1)OC3=CC4=CC=CC=C4C=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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